Selective Inhibition in Yeast Halo Assay vs. Inactive Pseurotin A
11-O-Methylpseurotin A (1) was isolated via bioassay-guided fractionation using a yeast halo assay and showed selective inhibition against a Hof1 deletion strain of S. cerevisiae [1]. The closely related analog, Pseurotin A (2), isolated from the same source, was tested in parallel and was found to be completely inactive in the same assay [1].
| Evidence Dimension | Selective inhibition in S. cerevisiae Hof1Δ mutant yeast halo assay |
|---|---|
| Target Compound Data | Selective inhibition of Hof1 deletion strain |
| Comparator Or Baseline | Pseurotin A: Inactive |
| Quantified Difference | Active vs. Inactive (Qualitative Binary Outcome) |
| Conditions | Yeast halo assay using wild-type and cell cycle-related mutant strains of S. cerevisiae |
Why This Matters
This binary, head-to-head result validates 11-O-Methylpseurotin A as the sole active compound from this screen, making it the only valid selection for experiments targeting this specific synthetic lethality pathway.
- [1] Boot, C. M., et al. Pinpointing pseurotins from a marine-derived Aspergillus as tools for chemical genetics using a synthetic lethality yeast screen. Journal of Natural Products, 2007, 70(10), 1672-1675. View Source
